molecular formula C12H21Cl2N3 B1416701 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride CAS No. 1172518-57-8

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride

Cat. No.: B1416701
CAS No.: 1172518-57-8
M. Wt: 278.22 g/mol
InChI Key: WTNNXRSIFHLJQE-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride (CAS 115619-01-7) is a substituted aniline derivative featuring a piperazine ring with an ethyl group at the N-4 position. This compound is widely utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors such as infigratinib, where its piperazine moiety contributes to target selectivity and potency . The dihydrochloride salt enhances solubility, making it suitable for aqueous reaction conditions . Its molecular formula is C₁₂H₁₉Cl₂N₃, with a molecular weight of 276.21 g/mol .

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNNXRSIFHLJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 4-(4-Ethylpiperazin-1-yl)aniline Dihydrochloride

General Strategy

The synthesis of this compound typically involves the nucleophilic substitution of an aniline derivative with a substituted piperazine, followed by salt formation with hydrogen chloride. The key steps include:

This approach ensures the attachment of the ethyl-substituted piperazine ring at the para position of aniline, maintaining the integrity of the amine functional group essential for further applications.

Detailed Methodology

Step 1: Nucleophilic Aromatic Substitution
  • Starting materials: 4-chloroaniline and 4-ethylpiperazine.
  • Reaction conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
  • Base: A mild base like potassium carbonate or triethylamine is used to deprotonate the amine and promote nucleophilic attack.
  • Temperature: Typically between 80°C and 120°C to optimize the substitution rate.
  • Duration: Several hours (4–12 h) to ensure complete conversion.

The reaction proceeds via displacement of the chloro substituent on the aniline ring by the nitrogen atom of the ethylpiperazine, yielding 4-(4-ethylpiperazin-1-yl)aniline.

Step 2: Purification of the Intermediate
  • The crude product is extracted with organic solvents such as ethyl acetate.
  • Purification is achieved by recrystallization or column chromatography.
  • Analytical verification of the intermediate is done using thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).
Step 3: Formation of the Dihydrochloride Salt
  • The free base is dissolved in anhydrous ethanol or isopropanol.
  • Gaseous hydrogen chloride or concentrated hydrochloric acid is bubbled or added dropwise under cooling (0–5°C).
  • The dihydrochloride salt precipitates out due to decreased solubility.
  • The solid is filtered, washed with cold solvent, and dried under vacuum.

This salt formation enhances the compound’s water solubility and stability, which are critical for handling and pharmaceutical formulation.

Reaction Optimization and Yield

Parameter Typical Value/Condition Effect on Yield/Purity
Solvent DMF, DMSO Polar aprotic solvents increase substitution efficiency
Base K2CO3, Et3N Promotes nucleophilic substitution
Temperature 80–120°C Higher temperature increases reaction rate but may cause side reactions
Reaction time 4–12 hours Sufficient time needed for complete conversion
Salt formation solvent Ethanol, isopropanol Facilitates salt precipitation
Salt formation temp. 0–5°C Low temperature improves crystallinity

Yields reported for similar piperazinyl aniline derivatives range from 70% to 85%, depending on the precise reaction conditions and purification methods employed.

Analytical Characterization During Preparation

Research Findings and Notes

  • The dihydrochloride salt form of 4-(4-ethylpiperazin-1-yl)aniline shows enhanced aqueous solubility compared to the free base, facilitating its use in pharmaceutical formulations.
  • Crystallographic studies demonstrate that the two chloride ions form bifurcated hydrogen bonds with the protonated amine groups, stabilizing the crystal lattice.
  • The preparation method must carefully control reaction temperature and stoichiometry of hydrogen chloride to avoid over-acidification or degradation.
  • The synthetic route is adaptable to scale-up for industrial production with proper optimization of solvent recovery and purification steps.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline compounds, which can be further utilized in various chemical syntheses .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C12H19N32HClC_{12}H_{19}N_3\cdot 2HCl. It features a piperazine ring, which contributes to its biological activity. The structural formula can be represented as follows:4 4 Ethylpiperazin 1 yl aniline dihydrochloride\text{4 4 Ethylpiperazin 1 yl aniline dihydrochloride}

Anticancer Activity

One of the most significant applications of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is its role as a potential anticancer agent. Research indicates that compounds with piperazine moieties often exhibit inhibitory effects on various cancer cell lines.

  • Case Study: Inhibition of Kinases
    A study reviewed the efficacy of small molecule kinase inhibitors, highlighting compounds similar to 4-(4-Ethylpiperazin-1-yl)aniline in targeting dysregulated kinases associated with cancer progression. These inhibitors showed promising results in preclinical models for non-small cell lung cancer (NSCLC) and pancreatic cancer, demonstrating selective inhibition of mutant forms of the epidermal growth factor receptor (EGFR) .

Neurological Disorders

Research has also pointed towards the potential use of this compound in treating neurological disorders due to its ability to cross the blood-brain barrier. The piperazine structure is known for enhancing central nervous system penetration.

  • Case Study: Antidepressant Properties
    A study investigated derivatives of piperazine compounds for their antidepressant activities, suggesting that modifications to the piperazine structure can enhance efficacy against depression and anxiety disorders .

Toxicological Profile

While exploring the applications, it is crucial to consider the toxicological aspects of this compound. The compound has been classified with several hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral)Harmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

These classifications highlight the importance of handling this compound with care in laboratory settings .

Synthesis and Yield Data

The synthesis of this compound typically involves reactions that yield moderate to high purity levels. Below is a summary of typical synthesis conditions:

Reaction StepConditionsYield (%)
Aryl amine reactionMethanol with HCl68
ExtractionCH2Cl2 extractionModerate
PurificationFlash chromatographyHigh

This synthesis pathway indicates a feasible route for obtaining the compound for research purposes .

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

4-(4-Methylpiperazin-1-yl)aniline Dihydrochloride (CAS 125819-00-3)

  • Structure : Differs by a methyl group instead of ethyl at the N-4 piperazine position.
  • Molecular Weight : 264.20 g/mol (C₁₁H₁₉Cl₂N₃ ) .
  • Impact: The smaller methyl group reduces lipophilicity (logP ~1.2 vs. This substitution is associated with reduced receptor affinity in mAChR (muscarinic acetylcholine receptor) screens compared to the ethyl analog .

4-(4-Cyclopentylpiperazin-1-yl)aniline Derivatives

  • Structure : Incorporates a cyclopentyl group, increasing steric bulk.
  • Impact : Enhanced steric hindrance may reduce off-target interactions but could compromise binding to flat enzymatic pockets, as seen in kinase inhibitor SAR studies .

Positional Isomerism on the Aniline Ring

3-(4-Methylpiperazin-1-yl)aniline (CAS 148546-99-0)

  • Structure : Piperazine substituted at the meta position of the aniline ring.
  • Impact : Meta substitution disrupts conjugation between the aniline NH₂ and piperazine nitrogen, reducing electronic effects critical for receptor binding. This results in ~50% lower activity in mAChR assays compared to para-substituted analogs .

Halogenated Derivatives

4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline Dihydrochloride (CAS 1431964-90-7)

  • Structure : Features a 2,4-dichlorobenzyl group on the piperazine.
  • Molecular Weight : 409.20 g/mol (C₁₇H₂₁Cl₄N₃ ) .
  • Impact : The bulky, electron-withdrawing dichlorobenzyl group enhances selectivity for serotonin receptors (5-HT₁A) but reduces solubility (<0.1 mg/mL in water) compared to the ethylpiperazine analog .

Salt Form Variations

4-(4-Ethylpiperazin-1-yl)-2-methylaniline Hydrochloride

  • Structure : Methyl substitution on the aniline ring and a single HCl salt.
  • Molecular Weight : 255.79 g/mol (C₁₃H₂₂ClN₃ ) .
  • Impact : The methyl group increases steric hindrance, reducing synthetic yields in coupling reactions (e.g., ~60% yield vs. ~85% for unsubstituted analogs) .

Pharmacological and Physicochemical Properties

Compound (CAS) Molecular Weight logP* Aqueous Solubility (mg/mL) mAChR Activity (10 μM) Key Application
4-(4-Ethylpiperazin-1-yl)aniline diHCl (115619-01-7) 276.21 1.8 12.5 92% inhibition Kinase inhibitors (e.g., infigratinib)
4-(4-Methylpiperazin-1-yl)aniline diHCl (125819-00-3) 264.20 1.2 18.3 78% inhibition mAChR antagonist lead optimization
4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline diHCl (1431964-90-7) 409.20 3.1 <0.1 N/A 5-HT₁A receptor ligands

*logP values estimated via computational modeling (ChemAxon).

Biological Activity

4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride is a compound with the molecular formula C12H19N3·2HCl and a molecular weight of 278.22 g/mol. This compound is notable for its structural features, including a piperazine ring substituted with an ethyl group and an aniline moiety, which contribute to its biological activity. The dihydrochloride salt form enhances its solubility, making it suitable for various biological and medicinal applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for modulation of these targets, leading to potential therapeutic effects. The compound has been investigated for its role in inhibiting specific pathways associated with cancer and other diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, related piperazine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma), HeLa (cervical carcinoma), and HepG2 (liver carcinoma) cells .
  • Topoisomerase Inhibition : The compound has been linked to the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells .
  • Neuroprotective Effects : Some derivatives of piperazine compounds have shown potential neuroprotective properties, suggesting that this compound may also be explored for treating neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study assessed the efficacy of various piperazine derivatives against human cancer cell lines. Compounds similar to 4-(4-Ethylpiperazin-1-yl)aniline demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Mechanistic Studies : Research involving molecular docking studies showed that this compound interacts favorably with target proteins involved in cell cycle regulation and apoptosis pathways, confirming its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparison table highlights the structural and functional similarities between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
4-(4-Methylpiperazin-1-yl)aniline dihydrochlorideC11H19Cl2N3Methyl group instead of ethyl; different activity
1-(4-Ethylpiperazin-1-yl)-2-nitroetheneC10H14N2O2Contains a nitro group; used in synthetic pathways
4-(3-Ethylpiperidin-1-yl)anilineC13H20N2Piperidine ring instead of piperazine; varied properties

The presence of the ethyl group in this compound contributes to its distinct reactivity and solubility profiles compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the aromatic ring, followed by reduction of nitro precursors to amines and salt formation with HCl. For purification, recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is effective. Reaction optimization should account for the ethyl group’s steric effects compared to methyl analogs . Purity validation via HPLC (C18 column, UV detection at 254 nm) is critical .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For crystalline forms, X-ray diffraction is ideal. Computational tools (e.g., Gaussian or ORCA) can predict vibrational spectra (IR) and electronic properties to cross-validate experimental data .

Q. What biochemical pathways are potentially influenced by this compound?

  • Methodological Answer : Structural analogs (e.g., methylpiperazine derivatives) interact with serotonin and dopamine receptors, suggesting possible modulation of neurotransmitter pathways. Initial studies should employ radioligand binding assays (e.g., 5-HT₃ or D₂ receptors) and cAMP activity measurements .

Q. What analytical techniques ensure batch-to-batch consistency in research-grade material?

  • Methodological Answer : Use HPLC-MS for purity assessment (>98%) and ICP-OES for heavy metal contamination checks. Impurity profiling via LC-TOF/MS can identify byproducts from incomplete substitution or oxidation .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) impact the compound’s stability in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks with periodic UPLC analysis. Buffered solutions (pH 3–9) should be tested to identify degradation products (e.g., hydrolysis of the ethylpiperazine moiety). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

Q. What computational strategies optimize reaction yields for derivatives of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps. Machine learning (e.g., ICReDD’s reaction path search) can predict optimal solvent systems and catalysts, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictory data in receptor binding studies?

  • Methodological Answer : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate binding kinetics. Consider off-target effects via kinome-wide profiling (e.g., Eurofins’ SelectScreen). Statistical meta-analysis of dose-response curves (GraphPad Prism) clarifies EC₅₀ discrepancies .

Q. What advanced techniques elucidate the compound’s role in heterogeneous catalysis or material science?

  • Methodological Answer : Employ XPS and TEM to study its coordination with metal nanoparticles (e.g., Pd/C). In situ FTIR monitors catalytic cycles in cross-coupling reactions. For material applications, DSC/TGA evaluates thermal stability in polymer matrices .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using multiple techniques (e.g., NMR with HRMS for structural confirmation) and replicate experiments under controlled conditions .
  • Experimental Design : Incorporate DOE (Design of Experiments) principles to optimize reaction parameters (e.g., Taguchi methods for solvent/catalyst screening) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride
Reactant of Route 2
4-(4-Ethylpiperazin-1-yl)aniline dihydrochloride

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